molecular formula C12H11N3O5S B7534773 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid

2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid

Cat. No. B7534773
M. Wt: 309.30 g/mol
InChI Key: UIAYEARLFBCDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid, also known as NBDPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of oxadiazoles, which are known for their diverse range of applications in medicinal chemistry, material science, and agriculture.

Mechanism of Action

The mechanism of action of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid is not fully understood. However, studies have shown that it can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. The fluorescent properties of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid have been attributed to its ability to bind to proteins and nucleic acids, which allows for its use as a fluorescent probe in biochemical assays.
Biochemical and Physiological Effects
2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes. The fluorescent properties of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid have been used to study protein-protein interactions and nucleic acid hybridization.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid in lab experiments is its fluorescent properties, which allow for its use as a probe in biochemical assays. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid. One area of interest is its potential use as a fluorescent probe for the detection of biomolecules in living cells. Another area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. The thiol group is then protected by reacting it with methyl chloroformate to form 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiomethyl ester. Finally, the ester group is hydrolyzed to form 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid.

Scientific Research Applications

2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe in biochemical assays. In material science, 2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid has been used as a building block for the synthesis of novel polymers and dendrimers. In agriculture, it has been investigated for its potential use as a pesticide.

properties

IUPAC Name

2-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c1-7(12(16)17)21-6-10-13-14-11(20-10)8-3-2-4-9(5-8)15(18)19/h2-5,7H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAYEARLFBCDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid

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